Cas no 769916-07-6 (6-Bromoquinazoline-4-carboxylic acid)

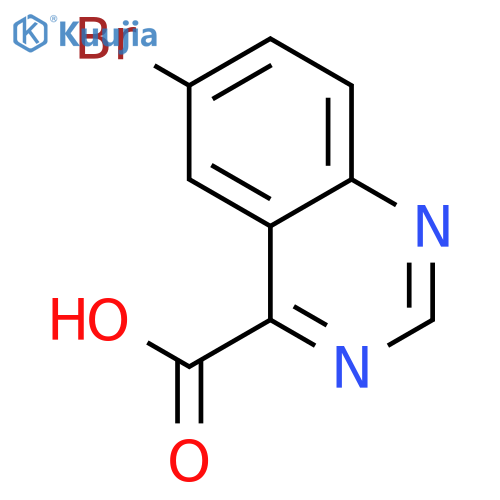

769916-07-6 structure

商品名:6-Bromoquinazoline-4-carboxylic acid

CAS番号:769916-07-6

MF:C9H5BrN2O2

メガワット:253.052201032639

MDL:MFCD11518956

CID:551266

PubChem ID:22032171

6-Bromoquinazoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Bromoquinazoline-4-carboxylic acid

- 4-Quinazolinecarboxylicacid, 6-bromo-

- 6-Bromoquinazoline-4-carboxylicacid

- PubChem17774

- 2010AC

- RP29015

- FCH1404312

- BC004861

- BC004283

- ST2412274

- AX8159218

- 916B076

- 6-BROMOQUINAZOLINE-4-CARBOXYLIC ACID AMMONIUM SALT

- DTXSID80621818

- SCHEMBL21756436

- AKOS015834514

- J-518469

- A865376

- DS-2880

- 769916-07-6

- FT-0646534

- DB-075222

-

- MDL: MFCD11518956

- インチ: 1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7/h1-4H,(H,13,14)

- InChIKey: KTYXRDCYHWITRG-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C(C(=O)O[H])=NC([H])=N2

計算された属性

- せいみつぶんしりょう: 251.95300

- どういたいしつりょう: 251.953

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.1

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.8±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 451.8±25.0 °C at 760 mmHg

- フラッシュポイント: 227.1±23.2 °C

- 屈折率: 1.722

- PSA: 63.08000

- LogP: 2.09050

- じょうきあつ: No data available

6-Bromoquinazoline-4-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P280-P305+P351+P338-P310

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Inert atmosphere,2-8°C

6-Bromoquinazoline-4-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Bromoquinazoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B36870-250mg |

6-Bromoquinazoline-4-carboxylic acid |

769916-07-6 | 97% | 250mg |

¥985.0 | 2022-10-09 | |

| Cooke Chemical | BD8276531-100mg |

6-Bromoquinazoline-4-carboxylic acid |

769916-07-6 | 97% | 100mg |

RMB 515.20 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD159218-1g |

6-Bromoquinazoline-4-carboxylic acid |

769916-07-6 | 97% | 1g |

¥2578.0 | 2024-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WK270-50mg |

6-Bromoquinazoline-4-carboxylic acid |

769916-07-6 | 97% | 50mg |

369.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WK270-200mg |

6-Bromoquinazoline-4-carboxylic acid |

769916-07-6 | 97% | 200mg |

928.0CNY | 2021-07-12 | |

| Ambeed | A109824-100mg |

6-Bromoquinazoline-4-carboxylic acid |

769916-07-6 | 97% | 100mg |

$126.0 | 2025-02-26 | |

| TRC | B292563-5mg |

6-Bromoquinazoline-4-carboxylic Acid |

769916-07-6 | 5mg |

$ 50.00 | 2022-06-07 | ||

| Cooke Chemical | BD8276531-250mg |

6-Bromoquinazoline-4-carboxylic acid |

769916-07-6 | 97% | 250mg |

RMB 820.80 | 2025-02-20 | |

| eNovation Chemicals LLC | Y0985355-5g |

6-Bromoquinazoline-4-carboxylic acid |

769916-07-6 | 95% | 5g |

$1100 | 2024-08-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B847553-100mg |

6-Bromoquinazoline-4-carboxylic acid |

769916-07-6 | 97% | 100mg |

796.50 | 2021-05-17 |

6-Bromoquinazoline-4-carboxylic acid 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

769916-07-6 (6-Bromoquinazoline-4-carboxylic acid) 関連製品

- 399-68-8(4-fluoro-1H-indole-2-carboxylic acid)

- 399-76-8(5-fluoro-1H-indole-2-carboxylic acid)

- 492-27-3(Kynurenic acid)

- 499-83-2(Pyridine-2,6-dicarboxylic acid)

- 93-10-7(Quinoline-2-carboxylic acid)

- 634-97-9(1H-pyrrole-2-carboxylic acid)

- 98-98-6(Picolinic acid)

- 486-73-7(Isoquinoline-1-carboxylic acid)

- 499-80-9(2,4-PDCA)

- 59-00-7(Xanthurenic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:769916-07-6)6-Bromoquinazoline-4-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):360.0